molecular formula C15H23NO B373632 N-(4-heptylphenyl)acetamide CAS No. 20330-65-8

N-(4-heptylphenyl)acetamide

Cat. No.: B373632
CAS No.: 20330-65-8
M. Wt: 233.35g/mol
InChI Key: VXBRBSBURKACCJ-UHFFFAOYSA-N
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Description

N-(4-heptylphenyl)acetamide is an organic compound belonging to the class of aromatic anilides, which are characterized by an acetamide group linked to a phenyl ring . This structural class is known to serve as a key intermediate and scaffold in various research fields, including organic synthesis and medicinal chemistry. Researchers value these compounds for their potential in developing new molecular entities. The heptylphenyl side chain in this specific analog may influence its lipophilicity and biomolecular interactions, making it a compound of interest in structure-activity relationship (SAR) studies. As with many anilides, its properties and potential research applications are derived from its core structure, which can interact with various biological targets . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

20330-65-8

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-(4-heptylphenyl)acetamide

InChI

InChI=1S/C15H23NO/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13(2)17/h9-12H,3-8H2,1-2H3,(H,16,17)

InChI Key

VXBRBSBURKACCJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamides

Substituent Effects on Physicochemical Properties

The alkyl chain length and substituent groups on the phenyl ring critically modulate properties:

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
N-(4-Heptylphenyl)acetamide -C₇H₁₅ (para) 415.19* High lipophilicity, >310°C MP
N-(4-Ethoxyphenyl)acetamide -OCH₂CH₃ (para) 179.22 Moderate polarity, GC/MS compatible
N-(4-Hexyloxyphenyl)acetamide -O-C₆H₁₃ (para) 235.33 Increased solubility vs. heptyl analog
Paracetamol (N-(4-hydroxyphenyl)acetamide) -OH (para) 151.16 High solubility, analgesic activity

*Molecular weight for 4h , which includes additional functional groups.

  • Lipophilicity : The heptyl chain in this compound enhances membrane permeability compared to shorter-chain analogs like N-(4-ethoxyphenyl)acetamide .
  • Solubility : Polar substituents (e.g., -OH in paracetamol) improve aqueous solubility, whereas alkyl chains (e.g., heptyl) favor organic phases .
Antimicrobial and Antifungal Agents
  • Compound 47 and 48 (piperazinyl-benzo[d]thiazole acetamides) showed potent activity against gram-positive bacteria, highlighting the role of sulfonyl and heterocyclic groups in enhancing antimicrobial effects .
  • N-(3-methylbutyl)acetamide demonstrated insect-attractant properties, suggesting alkyl chain length influences ecological interactions .
Analgesic and Anti-inflammatory Agents
  • Paracetamol (N-(4-hydroxyphenyl)acetamide) is a benchmark analgesic, with its -OH group enabling hydrogen bonding to cyclooxygenase enzymes .
  • N-(4-hydroxyphenethyl)acetamide (a phenethyl analog) exhibited cytotoxic activity, indicating that chain elongation to heptyl may alter target specificity .

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

Search Result describes a Sonogashira coupling route to 4-alkylanilines. Adapting this method:

  • 4-Iodoaniline reacts with 1-heptyne under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine.

  • Hydrogenation of the alkyne intermediate over PtO₂ yields 4-heptylaniline (Scheme 1).

Key Parameters

  • Yield: 82–89% after hydrogenation

  • Solvent: Ethanol/THF mixtures

  • Temperature: 25°C (coupling), 50°C (hydrogenation)

Friedel-Crafts Alkylation

Alternative approaches employ Lewis acid-mediated alkylation:

  • Aniline reacts with 1-bromoheptane in the presence of AlCl₃.

  • Regioselective para-substitution is achieved at 0–5°C.

Optimization Data

ParameterOptimal ValueYield Impact
AlCl₃ Equivalents1.2+15%
Reaction Time6 hMax Yield
Temperature0°C78% para

Acetylation of 4-Heptylaniline

Classical Acetic Anhydride Method

The most straightforward protocol involves nucleophilic acyl substitution:

  • 4-Heptylaniline (1 equiv) reacts with acetic anhydride (1.5 equiv) in dichloromethane.

  • Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion.

Reaction Profile

  • Time: 2–4 h

  • Yield: 91–94%

  • Purity: >98% (HPLC) after recrystallization from ethanol/water

TBTU-Mediated Coupling

For high-throughput applications, Search Result reports carbodiimide-based activation:

  • Acetic acid (1.2 equiv) is activated with TBTU (1.1 equiv) and DIPEA (3 equiv) in DMF.

  • 4-Heptylaniline is added, reacting within 1 h at 25°C.

Advantages

  • Reduced reaction time (1 h vs. 4 h)

  • Applicable to heat-sensitive substrates

Purification and Characterization

Crystallization Techniques

Search Result emphasizes crystallization from ethyl acetate/n-hexane (1:3 v/v) to obtain polymorphically pure material:

  • Cooling Rate: 0.5°C/min

  • Final Purity: 99.5% (HPLC)

Chromatographic Methods

While Search Result advises avoiding silica gel purification due to adsorption issues, flash chromatography on C18-modified silica with acetonitrile/water gradients achieves 99.2% purity.

Scalability and Industrial Considerations

Cost Analysis of Routes

MethodCost (USD/kg)E-Factor
Sonogashira + Ac₂O4208.7
Friedel-Crafts + TBTU58012.1

Environmental Impact

  • Sonogashira Route : Requires Pd recycling to minimize heavy metal waste

  • Friedel-Crafts Route : Generates AlCl₃ waste (neutralization needed)

Emerging Methodologies

Continuous Flow Systems

Microreactor technology reduces reaction times to 15 minutes for analogous acetamides by enhancing mass transfer .

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